O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride
Description
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is a chemical compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
O-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c1-3(9-5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABDOHBKMMHMK-HWYNEVGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)ON.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NN1)ON.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of azides and alkynes. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of a suitable precursor with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Resolution of the Chiral Center: The compound contains a chiral center at the 1-position of the ethyl group. This can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and large-scale chromatographic techniques for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways, making it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzyme active sites and modulate their activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is a common motif in many drugs due to its stability and ability to participate in hydrogen bonding and π-π interactions with biological targets.
Industry
In industry, this compound can be used in the development of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The hydroxylamine group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog without the ethyl and hydroxylamine groups.
1,2,3-Triazole: Another triazole isomer with different nitrogen positioning.
Hydroxylamine Hydrochloride: Lacks the triazole ring but contains the hydroxylamine group.
Uniqueness
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is unique due to the combination of the triazole ring and the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. The presence of the chiral center also adds to its uniqueness, allowing for the exploration of stereospecific interactions in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
